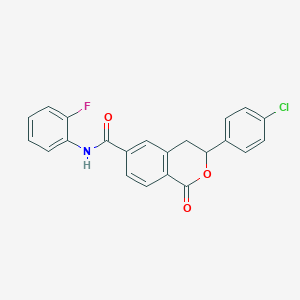![molecular formula C18H22ClN5 B11323123 2-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11323123.png)
2-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-2-(3-chlorphenyl)-N-[2-(dimethylamino)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Pyrazolo[1,5-a]pyrimidin-Kern mit einer Chlorphenylgruppe und einer Dimethylaminoethyl-Seitenkette kombiniert.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 7-Amino-2-(3-chlorphenyl)-N-[2-(dimethylamino)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin umfasst in der Regel mehrstufige organische Reaktionen. Ein gängiger Ansatz ist die Herstellung des Pyrazolo[1,5-a]pyrimidin-Kerns, gefolgt von der Einführung der Chlorphenylgruppe und der Dimethylaminoethyl-Seitenkette. Die Reaktionsbedingungen erfordern oft die Verwendung von starken Basen, Lösungsmitteln wie Dimethylformamid (DMF) und Katalysatoren, um die Bildung des gewünschten Produkts zu ermöglichen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung des Synthesewegs umfassen, um die Ausbeute zu verbessern und die Kosten zu senken. Dies kann die Verwendung von Durchflussreaktoren umfassen, die eine bessere Kontrolle der Reaktionsbedingungen und Skalierbarkeit ermöglichen. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Reinheit des Endprodukts sicherzustellen.
Analyse Chemischer Reaktionen
Reaktionstypen
7-Amino-2-(3-chlorphenyl)-N-[2-(dimethylamino)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Chlorphenylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen das Chloratom durch andere Nukleophile ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriumhydroxid oder andere starke Basen in polaren Lösungsmitteln.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation zu entsprechenden Ketonen oder Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
7-Amino-2-(3-chlorphenyl)-N-[2-(dimethylamino)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird auf sein Potenzial als pharmazeutisches Mittel untersucht, insbesondere bei der Behandlung neurologischer Erkrankungen und Krebs.
Biologie: Die Verbindung wird in Studien zur Enzyminhibition und Rezeptorbindung verwendet.
Materialwissenschaften: Es wird auf sein Potenzial für die Entwicklung organischer Halbleiter und anderer fortschrittlicher Materialien untersucht.
Wirkmechanismus
Der Wirkmechanismus von 7-Amino-2-(3-chlorphenyl)-N-[2-(dimethylamino)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und ihre Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Wege hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.
Wirkmechanismus
The mechanism of action of 2-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 7-Amino-2-(4-chlorphenyl)-N-[2-(dimethylamino)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin
- 7-Amino-2-(3-chlorphenyl)-N-[2-(diethylamino)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin
Einzigartigkeit
Die Einzigartigkeit von 7-Amino-2-(3-chlorphenyl)-N-[2-(dimethylamino)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin liegt in seinen spezifischen strukturellen Merkmalen, die ihm besondere chemische und biologische Eigenschaften verleihen. So kann das Vorhandensein der Chlorphenylgruppe seine Bindungsaffinität zu bestimmten Zielstrukturen erhöhen, während die Dimethylaminoethyl-Seitenkette seine Löslichkeit und pharmakokinetisches Profil beeinflussen kann.
Eigenschaften
Molekularformel |
C18H22ClN5 |
|---|---|
Molekulargewicht |
343.9 g/mol |
IUPAC-Name |
N-[2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C18H22ClN5/c1-12-10-16(20-8-9-23(3)4)24-18(21-12)13(2)17(22-24)14-6-5-7-15(19)11-14/h5-7,10-11,20H,8-9H2,1-4H3 |
InChI-Schlüssel |
GSMUPDPSNDIPOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCN(C)C)C3=CC(=CC=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-(3,4-dimethoxyphenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11323040.png)
![7-(2,3-dimethylphenyl)-2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11323041.png)
![N-[2-(Morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11323043.png)
![5-methyl-3-(4-methylphenyl)-N-(2-phenylethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11323053.png)
![2-[4-(propan-2-yl)phenoxy]-N-(8-propoxyquinolin-5-yl)acetamide](/img/structure/B11323058.png)
![2-(2-chlorophenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B11323060.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methoxybenzamide](/img/structure/B11323066.png)
![3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11323070.png)
![3-((2E)-3-phenylprop-2-enyl)-9-(3-chloro-4-methylphenyl)-1-methyl-1,3,5-trihyd ro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione](/img/structure/B11323087.png)
![N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11323098.png)
![2-(4-tert-butylphenyl)-8,9-dimethyl-7-(3-methylpyridin-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11323101.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11323103.png)


